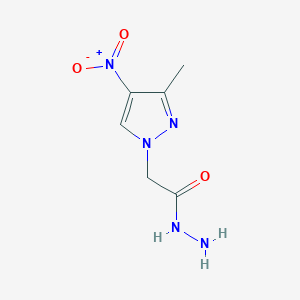

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Description

2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic acetohydrazide derivative featuring a pyrazole core substituted with a methyl group at position 3 and a nitro group at position 3. This compound belongs to a class of molecules where the acetohydrazide moiety (-NH-NH-C(O)-) is conjugated with nitrogen-containing heterocycles, a structural motif often associated with diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-4-5(11(13)14)2-10(9-4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFBPXFTTFGKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl chloroacetate to form an ester intermediate, which is then treated with hydrazine hydrate to yield the desired acetohydrazide. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalysts: None typically required

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Amino derivatives of the pyrazole ring.

Reduction: Corresponding oxides or hydroxyl derivatives.

Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide exhibits several biological activities, including:

- Anti-inflammatory : The compound has shown potential in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Analgesic : It may provide pain relief, making it a candidate for developing analgesic medications.

- Antimicrobial : Studies have demonstrated its efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

The nitro group in the structure is particularly significant as it can enhance the biological activity by influencing electron distribution and reactivity within the molecule.

Cancer Research

This compound has been investigated for its potential role in cancer treatment. Certain studies suggest that pyrazole derivatives can inhibit specific enzymes and pathways associated with cancer cell proliferation, making them promising candidates for further pharmacological development. Molecular docking studies have been employed to evaluate binding affinities to various biological targets, providing insights into optimizing its therapeutic potential.

Antimicrobial Applications

The compound has been tested for antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Disc diffusion methods revealed significant zones of inhibition, suggesting that this compound could be developed into effective antimicrobial agents . Its structural similarity to other known antimicrobial agents positions it as a candidate for further exploration in this domain.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Pyrazole-Based Acetohydrazides

- N'-(4-Nitrobenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3c): This derivative () incorporates a pyrazole ring linked to a 4-nitrobenzylidene group.

- 2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide (): Substitution with a pyrrole ring and pyridine moiety highlights the role of aromatic systems in modulating solubility and target interaction. Such compounds are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier .

Benzimidazole-Based Acetohydrazides

- The lack of potency underscores the importance of substituent optimization; for example, electron-donating groups may improve binding .

- Ethylthio-Benzimidazolyl Acetohydrazides (): Derivatives such as compound 228 demonstrated potent α-glucosidase inhibition (IC50 = 6.10 ± 0.5 μM), outperforming the standard drug acarbose (IC50 = 378.2 ± 0.12 μM). The ethylthio group likely enhances hydrophobic interactions with the enzyme’s active site .

Triazole-Based Acetohydrazides

- 1,2,4-Triazol-3-ylthioacetohydrazides (): These compounds showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines.

Key Observations

- Substituent Effects : Nitro groups (e.g., in 3c) may enhance enzyme inhibition through electron withdrawal, while methyl groups (as in the target compound) could improve metabolic stability .

- Heterocycle Influence : Benzimidazole derivatives () show variability in activity depending on substituents, whereas triazole analogs () exhibit strong cytotoxicity, likely due to their ability to disrupt cellular redox balance .

Biological Activity

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 199.17 g/mol. The compound features a pyrazole ring, which is known for its significant role in various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, in vitro evaluations revealed that compounds similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. A study indicated that compounds with similar structures to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HePG2) cancers. The IC50 values for these compounds ranged from 1.82 to 5.55 μM, indicating potent activity compared to standard chemotherapeutics .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10c | MCF-7 | 2.86 |

| 10c | HCT-116 | 5.55 |

| 10c | HePG2 | 1.82 |

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . The anti-inflammatory activity was comparable to standard drugs like dexamethasone.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76% | 86% |

| Compound B | 61% | 76% |

Case Studies and Research Findings

In a comprehensive review of pyrazole compounds, it was concluded that the structural variations significantly influence their biological activities . For example, the introduction of different substituents on the pyrazole ring can enhance or diminish their efficacy against specific targets.

One notable study synthesized a series of pyrazole derivatives and evaluated their biological activities across multiple assays, confirming their potential as lead compounds in drug development . The findings suggest that further optimization of these compounds could lead to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step process starting with pyrazole ring formation, followed by nitration at the 4-position and subsequent coupling with acetohydrazide. Key steps include:

- Step 1 : Formation of 3-methyl-1H-pyrazole via cyclocondensation of β-diketones with hydrazine derivatives.

- Step 2 : Nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group .

- Step 3 : Alkylation with ethyl bromoacetate, followed by hydrazinolysis to yield the acetohydrazide moiety.

- Optimization : Adjust reaction time (e.g., 6–8 hours for nitration) and solvent polarity (e.g., ethanol for hydrazinolysis) to enhance yield (reported up to 68%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the nitro group (e.g., ¹H NMR: singlet for pyrazole C-H at δ 8.2–8.5 ppm; ¹³C NMR: nitro group at ~145 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.08) .

- Infrared Spectroscopy (IR) : Identify N-H stretching (3200–3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C-5 position, facilitating nucleophilic substitution. For example:

- Nucleophilic Aromatic Substitution : React with amines (e.g., aniline) in DMF at 80°C to replace nitro groups, monitored by TLC .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling Schiff base formation with aldehydes .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound against microbial or cancer targets?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against E. coli and S. aureus; compare to controls like ciprofloxacin. Reported MIC values range from 12.5–50 µg/mL .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Pre-treat cells with 10–100 µM compound for 48 hours; IC₅₀ values often fall between 20–40 µM .

Q. How can contradictory solubility data (e.g., in DMSO vs. water) be resolved experimentally?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethanol | 15–20 |

- Co-solvent Systems : Test PEG-400/water mixtures (1:1) to improve aqueous solubility for in vivo studies .

Q. What structural analogs of this compound exhibit improved bioactivity, and how are they designed?

- Methodological Answer : Key analogs and their modifications include:

| Analog Structure | Modification | Bioactivity Improvement |

|---|---|---|

| 2-(3-Methyl-4-amino-pyrazolyl) | Nitro → amine reduction | Enhanced anticancer selectivity (IC₅₀: 15 µM) |

| 2-(4-Nitro-pyrazolyl)-thioacetohydrazide | Sulfur incorporation | Increased antimicrobial potency (MIC: 6.25 µg/mL) |

Q. How can computational methods predict binding modes with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with α-glucosidase (PDB: 2ZE0). The nitro group forms hydrogen bonds with Asp349, while the pyrazole ring interacts hydrophobically .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes; RMSD <2 Å indicates stable binding .

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (acetone/water). Refinement with SHELXL-2018 confirms planarity of the pyrazole-acetohydrazide backbone (torsion angle: 178.5°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–O···H contacts account for 22% of crystal packing) .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | H₂SO₄ | 0–5 | 75 | 98 |

| Hydrazinolysis | Ethanol | Reflux | 68 | 95 |

| Alkylation | Acetone | 60 | 82 | 97 |

Table 2 : Biological Activity of Structural Analogs

| Compound | Assay Type | Activity Metric |

|---|---|---|

| 2-(3-Methyl-4-nitro-pyrazolyl) | Antimicrobial (MIC) | 25 µg/mL (E. coli) |

| 2-(4-Amino-pyrazolyl)acetohydrazide | Anticancer (IC₅₀) | 18 µM (MCF-7) |

| 2-(4-Nitro-thiopyrazolyl) | Enzyme Inhibition | α-glucosidase IC₅₀: 3.2 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.